(3,4-二氟苯基)(哌啶-4-基)甲酮

描述

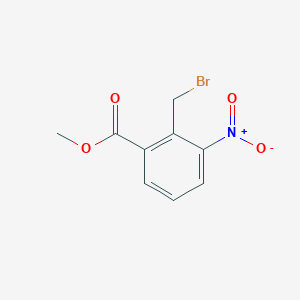

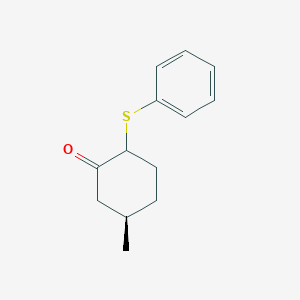

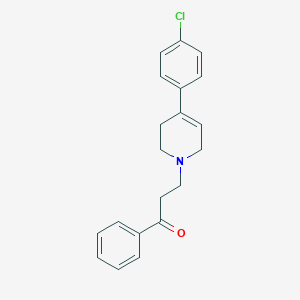

The compound "(3,4-Difluorophenyl)(piperidin-4-yl)methanone" is a piperidine derivative, which is a class of compounds known for their various biological properties and significance in medicinal chemistry. Piperidine derivatives are often explored for their potential as drug candidates, particularly in the search for new treatments for diseases such as tuberculosis and cancer.

Synthesis Analysis

The synthesis of piperidine derivatives can involve modified Mannich condensation reactions, as seen in the synthesis of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one . Another example includes the condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides to obtain compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These methods typically yield crystalline solids that can be characterized by various spectroscopic techniques and X-ray crystallography.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using techniques such as IR, NMR, LC-MS, and X-ray diffraction studies . The piperidine ring commonly adopts a chair conformation, which can influence the overall stability and reactivity of the molecule. The presence of substituents on the phenyl ring, such as fluorine or chlorine atoms, can lead to deshielding effects observed in NMR studies due to interactions with adjacent protons .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity can be influenced by the electronic properties of the molecule, which can be evaluated using computational methods such as Density Functional Theory (DFT) . The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of the compound. The energy gap between these orbitals can indicate the chemical stability and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, including "(3,4-Difluorophenyl)(piperidin-4-yl)methanone," can be deduced from their molecular structure and electronic characteristics. The crystallographic data can reveal the solid-state arrangement and intermolecular interactions, which are important for understanding the compound's stability and potential bioactivity . Theoretical UV-visible spectrums and topological parameters obtained from computational studies can provide insights into the electronic properties and potential biological interactions of the compound .

科学研究应用

在环境科学和技术中的潜在应用

与“(3,4-二氟苯基)(哌啶-4-基)甲酮”结构相似的化合物可能在环境科学中找到应用。例如,甲烷氧化菌,一种能代谢甲烷的细菌,可能被改造以从甲烷中生产有价值的化合物,这是一种温室气体。这可能包括在生物修复、生物传感器和直接从活性培养物中产生电力的应用,表明了环境和能源相关研究应用的更广泛范围 (Strong, Xie, & Clarke, 2015)。

在能源和燃料电池技术中的应用

与“(3,4-二氟苯基)(哌啶-4-基)甲酮”结构相关的化合物可能涉及与能源生产和燃料电池技术相关的研究。例如,对甲醇作为燃料的研究展示了其在直接甲醇燃料电池(DMFCs)中的潜力,突出了催化剂在提高甲醇氧化效率方面的重要性。这个研究领域探讨了甲醇在燃料电池中使用的障碍,并寻求解决方案以改进甲醇不透性聚合物电解质和其他催化剂,以实现能源高效应用 (Heinzel & Barragán, 1999)。

在药理学和毒理学中的影响

虽然没有找到关于“(3,4-二氟苯基)(哌啶-4-基)甲酮”的具体研究,但类似的化合物通常会接受药理学和毒理学评估。例如,合成大麻素的研究展示了分析新化合物对人体的影响的过程,包括在临床案例中观察生理和行为效应。这项研究对于理解新化学实体的潜在治疗用途和相关风险至关重要 (Adamowicz et al., 2017)。

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

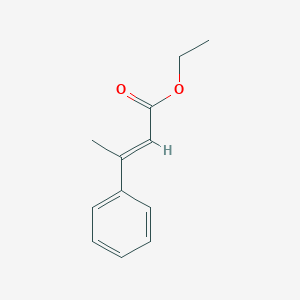

IUPAC Name |

(3,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQMAQQVRQINKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562899 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

CAS RN |

149452-43-7 | |

| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)